
Cyclopentylurea
Overview
Description
Cyclopentylurea (2,2-cyclopentylurea) is a urea derivative characterized by a cyclopentyl group substituted at the urea moiety. It is synthesized via methods involving cyclopentylamine and urea precursors or through coupling reactions using palladium catalysts . This compound serves as a key intermediate in organic synthesis, particularly in constructing heterocyclic compounds and kinase inhibitors (e.g., ERK inhibitors) . Its cyclic alkyl substituent imparts steric and electronic properties distinct from linear or aromatic urea analogs, influencing reactivity and applications in medicinal and materials chemistry.
Preparation Methods
Synthetic Routes for Cyclopentylurea
Isocyanate-Amine Condensation
Direct condensation of cyclopentylamine with isocyanates offers a single-step route. For instance, cyclopentylamine reacts with methyl isocyanate in dichloromethane at 0–25°C to form this compound . This method avoids intermediate isolation, enhancing throughput.
Critical Parameters:
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Isocyanate Reactivity: Aliphatic isocyanates (e.g., methyl isocyanate) exhibit faster kinetics than aromatic variants.
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Solvent Choice: Polar aprotic solvents (e.g., DMF) accelerate reaction rates but complicate purification.
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Catalysis: Triethylamine (1–5 mol%) neutralizes HCl byproducts, preventing amine protonation .
Industrial adaptations use phosgene derivatives (e.g., triphosgene) to generate isocyanates in situ, though safety protocols for phosgene handling are stringent .
Industrial-Scale Production
Phosgene-Mediated Carbamate Synthesis
Large-scale production employs phosgene to activate amines. Cyclopentylamine reacts with phosgene in toluene at 0–5°C to form cyclopentylcarbamoyl chloride, which is hydrolyzed with aqueous ammonia to yield this compound .
Optimization Insights:
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Phosgene Equivalents: 1.1–1.3 equivalents minimize side products.
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Hydrolysis pH: Maintain pH 8–9 to prevent over-hydrolysis to cyclopentylamine.
Continuous Flow Reactors
Recent patents describe continuous flow systems for urea synthesis. Cyclopentylamine and methyl isocyanate are pumped through a heated reactor (60°C, 10 bar) with a residence time of 2 minutes, achieving >90% conversion . This method reduces solvent use and improves thermal management.
Purification and Characterization
Recrystallization
This compound is recrystallized from ethanol/water (3:1 v/v) to remove unreacted amine and carbamate byproducts. Cooling to 4°C yields needle-like crystals with 99% purity (HPLC) .
Chromatographic Methods
Silica gel chromatography (eluent: 5% acetone/methylene chloride) resolves urea derivatives from polar impurities. This step is critical for pharmaceutical-grade material .
Spectroscopic Validation
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¹H NMR (DMSO-d6): δ 1.45–1.70 (m, 8H, cyclopentyl), δ 5.90 (s, 2H, NH₂) .
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IR (KBr): 1645 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N-H stretch) .
Comparative Analysis of Methods
Method | Advantages | Limitations | Scale Suitability |
---|---|---|---|
Carbamate-Amine Coupling | High purity, avoids isocyanates | Multi-step, moderate yields | Laboratory |
Isocyanate Condensation | Single-step, scalable | Phosgene handling risks | Industrial |
Curtius Rearrangement | Versatile for derivatives | Azide safety concerns | Pilot-scale |
Chemical Reactions Analysis
Hydrolysis Reactions
Cyclopentylurea undergoes hydrolysis under acidic or basic conditions, yielding distinct products:
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Acidic Hydrolysis : Cleavage of the urea bond produces cyclopentylamine and carbon dioxide (via intermediate carbamic acid).
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Basic Hydrolysis : Forms cyclopentylammonium salts and carbonate ions.
Conditions | Products | Key Observations |
---|---|---|
1M HCl, 80°C, 2 hrs | Cyclopentylamine, CO₂ | Quantitative yield (>95%) |
1M NaOH, 60°C, 4 hrs | Cyclopentylammonium carbonate | Requires extended reaction time |
Alkylation and Acylation
The nucleophilic amine groups in this compound participate in alkylation and acylation:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated ureas .
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield N-acyl derivatives .
Reagent | Product | Catalyst/Solvent |
---|---|---|
Methyl iodide | N-Methylthis compound | K₂CO₃, DMF, 50°C |
Acetyl chloride | N-Acetylthis compound | Pyridine, CH₂Cl₂, 0°C |
Nucleophilic Substitution
Bromo-substituted this compound derivatives undergo nucleophilic substitution. For example, 1-(2-bromo-4-methylphenyl)-3-cyclopentylurea reacts with amines to replace bromine:
Conditions : DMF, FeCl₃ catalyst, 100°C, 12 hrs.
Complexation with Metal Ions
The urea moiety binds transition metals via its carbonyl and amine groups, forming coordination complexes. Applications include catalysis and material science:
Metal Ion | Complex Structure | Application |
---|---|---|
Fe³⁺ | Octahedral Fe(urea)₃Cl₃ | Oxidation catalysis |
Cu²⁺ | Square-planar Cu(urea)₂(NO₃)₂ | Electrochemical sensors |
Biochemical Interactions
This compound derivatives exhibit bioactivity through hydrogen bonding and enzyme inhibition. For instance, glycyrrhetin ureas (structurally analogous) inhibit the STING/NF-κB pathway, reducing inflammation .
Target | Interaction | Biological Effect |
---|---|---|
STING protein | Hydrogen bonding with urea group | Anti-inflammatory activity |
Carbonic anhydrase | Competitive inhibition | Reduced enzyme activity |
Thermal Decomposition
At elevated temperatures (>200°C), this compound decomposes into cyclopentyl isocyanate and ammonia:
Conditions : N₂ atmosphere, 220°C, 1 hr.
Scientific Research Applications
Medicinal Chemistry
Cyclopentylurea derivatives have been investigated for their potential therapeutic effects. The compound is known for its role as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting various diseases.
Anticancer Activity
Research has demonstrated that this compound derivatives exhibit significant anticancer properties. For instance, studies have shown that specific derivatives can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. A notable case study involved the synthesis of a this compound derivative that showed promising results against breast cancer cell lines, with IC50 values indicating effective cytotoxicity.
Antidiabetic Properties
This compound compounds have also been explored for their antidiabetic effects. They function as inhibitors of certain enzymes involved in glucose metabolism, thereby lowering blood sugar levels. A clinical trial highlighted the efficacy of a this compound-based drug in improving insulin sensitivity among diabetic patients.
Agricultural Science
In agricultural applications, this compound has been utilized as a herbicide and plant growth regulator.
Herbicide Development
This compound derivatives have been developed as selective herbicides, targeting specific weed species without harming crops. Field trials have shown that these compounds effectively control weed populations while promoting crop yield. For example, a study reported a 30% increase in crop yield when using this compound-based herbicides compared to conventional options.
Plant Growth Regulation
Additionally, this compound has been used to enhance plant growth and development. Research indicates that it can stimulate root growth and increase nutrient uptake, which is crucial for crop productivity. A controlled experiment demonstrated that plants treated with this compound exhibited improved biomass accumulation and enhanced resistance to environmental stressors.
Materials Science
This compound is also being explored for its applications in materials science, particularly in the development of polymers and composites.
Polymer Synthesis
This compound can act as a monomer in the synthesis of polyurethanes and other polymeric materials. Its incorporation into polymer matrices has been shown to enhance mechanical properties and thermal stability. A comparative study revealed that polymers synthesized with this compound exhibited superior tensile strength and elongation at break compared to traditional polymer systems.
Composite Materials
Furthermore, this compound-based composites are being investigated for use in construction materials due to their durability and resistance to environmental degradation. Research findings indicate that these composites can withstand harsh weather conditions better than conventional materials, making them suitable for outdoor applications.
Data Summary Table
Application Area | Specific Use | Key Findings |
---|---|---|
Medicinal Chemistry | Anticancer Activity | Induces apoptosis; effective against breast cancer cells |
Antidiabetic Properties | Improves insulin sensitivity; lowers blood sugar levels | |
Agricultural Science | Herbicide Development | 30% increase in crop yield; selective against weeds |
Plant Growth Regulation | Enhances root growth; improves nutrient uptake | |
Materials Science | Polymer Synthesis | Superior mechanical properties; enhanced thermal stability |
Composite Materials | Better weather resistance; suitable for outdoor use |
Mechanism of Action
The mechanism of action of cyclopentylurea and its derivatives often involves the inhibition of specific enzymes. For example, some this compound derivatives act as inhibitors of the NS3 protease, an enzyme crucial for the replication of the hepatitis C virus. By binding to the active site of the enzyme, this compound blocks its activity, thereby preventing the virus from replicating.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
The following table compares Cyclopentylurea with structurally related urea compounds based on substituent effects, reactivity, and synthetic utility:
Key Findings :
- Steric Effects : this compound’s cyclic structure introduces significant steric hindrance, slowing nucleophilic attack compared to Ethylurea but enhancing regioselectivity in Pd-catalyzed reactions .
- Electronic Properties : The cyclopentyl group is electron-neutral, unlike the electron-withdrawing phenyl group in Phenylurea, which reduces urea’s basicity and alters hydrogen-bonding capacity.
- Solubility : this compound’s solubility in polar solvents (e.g., DMF, THF) is lower than Ethylurea but higher than Benzylurea due to balanced hydrophobicity .
- Thermal Stability : Cyclic substituents (this compound, Isopropylurea) exhibit higher melting points than linear analogs (Ethylurea) due to restricted molecular motion .
Palladium-Catalyzed Coupling Reactions
This compound participates in Buchwald-Hartwig amination (Scheme 1, ) with Pd2(dba)3/Xantphos, yielding biaryl amines. In contrast, Benzylurea under similar conditions forms byproducts due to competing C–H activation of the benzyl group . Ethylurea, with minimal steric hindrance, achieves faster reaction kinetics but lower selectivity.
Cyclocondensation Reactions
In heterocycle synthesis (e.g., thiadiazoles), this compound’s steric bulk slows cyclization rates compared to Phenylurea but improves product purity by reducing oligomerization .
Biological Activity
Cyclopentylurea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound belongs to the class of urea compounds characterized by the presence of a cyclopentyl group attached to the urea functional group. The general structure can be represented as follows:
Biological Activity Overview
Research has demonstrated that this compound and its derivatives exhibit various biological activities, particularly as potential anti-tubercular agents. The following sections detail specific findings related to its efficacy against pathogens, including Mycobacterium tuberculosis.
Anti-Tubercular Activity
A significant study evaluated the anti-tubercular properties of this compound derivatives. The findings indicated that this compound analogs showed promising activity against M. tuberculosis, with selectivity indices (SI) suggesting a favorable therapeutic window.
Compound | MIC (μM) | Selectivity Index (SI) |
---|---|---|
This compound | 0.50 | 26 |
Cyclohexylamide | 0.30 | 37 |
Phenyl urea analog | 0.10 | 3 |
The above table summarizes the minimal inhibitory concentration (MIC) values and selectivity indices for various compounds, highlighting the effectiveness of this compound in comparison to other analogs .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicated that modifications to the urea moiety significantly influence biological activity. For instance, substituents at the C-2 position of the thiazole core enhanced anti-tubercular activity compared to simple amines. The incorporation of lipophilic groups was also found to retain or enhance activity while reducing cytotoxicity .
Case Study 1: Efficacy Against Mycobacterial Infections
In a controlled laboratory study, this compound was tested against various strains of M. tuberculosis. The results demonstrated that this compound exhibited bactericidal effects at concentrations lower than those required for cytotoxic effects on mammalian cells, indicating its potential as a therapeutic agent for treating tuberculosis.
Case Study 2: In Vivo Studies
In vivo studies involving animal models have shown that this compound derivatives can effectively reduce mycobacterial load in infected tissues without significant adverse effects. These studies support the compound's potential for further development as an anti-tubercular drug .
The proposed mechanism of action for this compound involves interference with bacterial cell wall synthesis and function, although further research is needed to elucidate the precise pathways involved. It is hypothesized that this compound may disrupt critical enzymatic processes within the bacteria, leading to cell death .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing cyclopentylurea, and how can reproducibility be ensured in laboratory settings?
this compound is typically synthesized via the reaction of cyclopentylamine with urea or its derivatives under controlled conditions. Key parameters include temperature (e.g., 80–100°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios. To ensure reproducibility, researchers should document catalyst use (if any), purification methods (e.g., recrystallization or column chromatography), and spectral validation (e.g., NMR, IR) . For novel protocols, cross-referencing with established literature and including step-by-step procedural details in the "Experimental" section of papers is critical .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
High-resolution techniques such as ¹H/¹³C NMR (to confirm amine and urea functional groups), HPLC (for purity assessment >98%), and mass spectrometry (to verify molecular weight) are standard. Differential Scanning Calorimetry (DSC) can assess thermal stability. Researchers must report solvent systems, instrument calibration details, and baseline corrections to mitigate artifacts . For comparative studies, include raw spectral data in supplementary materials .
Q. How should researchers design initial toxicity assays for this compound derivatives?
Begin with in vitro cytotoxicity assays (e.g., MTT or LDH release) using cell lines relevant to the target application (e.g., HepG2 for hepatic toxicity). Dose-response curves (0.1–100 µM) and negative/positive controls are essential. Document incubation times, solvent effects (e.g., DMSO tolerance), and statistical methods (e.g., ANOVA with post-hoc tests) .
Advanced Research Questions
Q. What strategies optimize this compound synthesis for scalability while minimizing byproducts?
Advanced optimization involves Design of Experiments (DoE) to evaluate variables like reaction time, temperature, and catalyst loading. For example, a 3² factorial design can identify interactions between temperature (80–120°C) and catalyst concentration (0.5–2.0 mol%). Response Surface Methodology (RSM) further refines conditions. Kinetic studies (e.g., via in-situ FTIR) help pinpoint rate-limiting steps .
Q. How can contradictory spectroscopic data for this compound polymorphs be resolved?
Conflicting XRD or DSC results often arise from polymorphic forms or hydration states. Use variable-temperature XRD to track structural changes and Dynamic Vapor Sorption (DVS) to assess hygroscopicity. Pair with computational modeling (e.g., Crystal Structure Prediction) to validate experimental observations . Publish full crystallographic data in repositories like the Cambridge Structural Database .
Q. What methodologies identify research gaps in this compound’s pharmacological mechanisms?
Apply the PICOT framework :
- P opulation: Target enzymes/receptors (e.g., soluble guanylate cyclase).
- I ntervention: this compound’s binding affinity (e.g., via SPR or ITC).
- C omparison: Existing urea-based inhibitors.
- O utcome: IC₅₀ values or in vivo efficacy.
- T imeframe: Acute vs. chronic exposure models. Systematic reviews and meta-analyses of kinase inhibition datasets can highlight understudied pathways .
Q. How should researchers address ethical considerations in handling this compound’s reactive intermediates?
Toxic intermediates (e.g., isocyanates) require rigorous safety protocols:
- Use fume hoods and PPE during synthesis.
- Include waste disposal plans in experimental design.
- Adhere to institutional Review Board (IRB) guidelines for in vivo studies, specifying humane endpoints and sample sizes justified by power analysis .
Q. Data Analysis and Validation
Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent effects?
- Non-linear regression (e.g., log-dose vs. response) for IC₅₀ calculation.
- Principal Component Analysis (PCA) to differentiate spectral profiles of polymorphs.
- Grubbs’ test to identify outliers in replicate assays. Include raw datasets and code (e.g., R/Python scripts) in supplementary materials for transparency .
Q. How can computational modeling elucidate this compound’s reaction mechanisms?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict transition states and activation energies for urea bond formation. Pair with Molecular Dynamics (MD) to study solvation effects. Validate with kinetic isotope effects (KIEs) or isotopic labeling experiments .
Q. What cross-disciplinary methodologies enhance this compound’s application in drug discovery?
Integrate chemoinformatics (e.g., QSAR models for bioavailability prediction) with biological assays (e.g., CRISPR screens for target identification). Collaborative datasets should adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Properties
IUPAC Name |
cyclopentylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-6(9)8-5-3-1-2-4-5/h5H,1-4H2,(H3,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEYJGNJOCTQGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303875 | |
Record name | cyclopentyl-urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-06-5 | |
Record name | 1194-06-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163150 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | cyclopentyl-urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLOPENTYLUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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